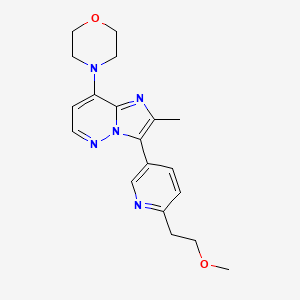

Imidazo(1,2-b)pyridazine, 3-(6-(2-methoxyethyl)-3-pyridinyl)-2-methyl-8-(4-morpholinyl)-

Overview

Description

JNJ-42396302 is a chemical probe primarily used for the inhibition of phosphodiesterase 10A (PDE10A). Phosphodiesterases are a family of enzymes that play a crucial role in cellular signaling by hydrolyzing cyclic nucleotides such as cAMP and cGMP. PDE10A is predominantly expressed in the brain and neuroendocrine tissues .

Preparation Methods

The synthesis of JNJ-42396302 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes the formation of the pyridazine ring, followed by the introduction of various substituents to achieve the desired chemical properties. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. For in vivo formulations, the compound is dissolved in a mixture of DMSO, PEG300, and Tween 80, followed by the addition of ddH2O .

Chemical Reactions Analysis

JNJ-42396302 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the compound.

Substitution: The compound can undergo substitution reactions, particularly on the aromatic ring, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

JNJ-42396302 has a wide range of scientific research applications:

Chemistry: It is used as a chemical probe to study the inhibition of PDE10A and its effects on cyclic nucleotide signaling.

Biology: The compound is used to investigate the role of PDE10A in various biological processes, including neuronal signaling and neuroendocrine functions.

Medicine: JNJ-42396302 is being studied for its potential therapeutic applications in neurological disorders, such as schizophrenia and Huntington’s disease, due to its ability to modulate PDE10A activity.

Industry: The compound is used in high-throughput screening platforms to identify other potential PDE10A inhibitors and to enhance sperm motility in fertility research

Mechanism of Action

JNJ-42396302 exerts its effects by inhibiting PDE10A, an enzyme that hydrolyzes cAMP and cGMP. By inhibiting PDE10A, the compound increases the levels of these cyclic nucleotides, leading to enhanced signaling pathways. The molecular targets include the active site of PDE10A, where the compound binds and prevents the hydrolysis of cyclic nucleotides .

Comparison with Similar Compounds

Similar compounds to JNJ-42396302 include TAK-063, RG-7203, and PF-2545920. These compounds also inhibit PDE10A but may differ in their potency, selectivity, and pharmacokinetic properties. JNJ-42396302 is unique in its high potency and selectivity for PDE10A, making it a valuable tool for studying the enzyme’s role in various biological processes .

Biological Activity

Imidazo(1,2-b)pyridazine derivatives, particularly the compound 3-(6-(2-methoxyethyl)-3-pyridinyl)-2-methyl-8-(4-morpholinyl)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The compound under discussion features a complex structure that includes:

- An imidazo[1,2-b]pyridazine core

- A methoxyethyl substituent on the pyridine ring

- A morpholine group that enhances its pharmacological properties

This unique arrangement allows for interactions with various biological targets, particularly kinases, which play crucial roles in numerous signaling pathways.

Kinase Inhibition

Imidazo[1,2-b]pyridazines are known to act as inhibitors of several key kinases involved in cancer and inflammatory processes. The compound has demonstrated inhibitory effects on:

- IKKβ (IκB kinase beta), implicated in inflammation and cancer progression .

- mTOR (mammalian target of rapamycin), a critical regulator of cell growth and metabolism .

- Tyk2 JH2 , which is involved in immune responses and has been targeted for treating autoimmune diseases .

The inhibition of these kinases leads to decreased cell proliferation and survival in various cancer cell lines.

Anticancer Properties

Research has shown that this compound exhibits significant anti-proliferative activity against various cancer cell lines. For instance:

- IC50 Values : The compound displayed IC50 values ranging from to against non-small cell lung cancer cells (A549 and H460) .

- Mechanism : It induces G1-phase cell cycle arrest and suppresses phosphorylation of AKT and S6, critical components of the mTOR pathway .

Anti-inflammatory Effects

In models of collagen-induced arthritis, the compound demonstrated potent anti-inflammatory effects by inhibiting TNFα production and reducing joint swelling . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

- In Vitro Evaluation : A study evaluated a series of imidazo[1,2-b]pyridazine derivatives for their binding affinity to amyloid plaques associated with Alzheimer's disease. The most promising derivative showed a binding affinity (Ki) of , indicating potential for diagnostic imaging applications .

- In Vivo Efficacy : In a rat model of adjuvant arthritis, the compound exhibited significant efficacy in reducing inflammation and joint damage, highlighting its therapeutic potential beyond oncology .

Comparative Analysis of Related Compounds

| Compound Name | Target Kinase | IC50 Value | Biological Activity |

|---|---|---|---|

| Compound A17 | mTOR | 0.067 µM | Anti-proliferative |

| Compound A18 | mTOR | 0.062 µM | Anti-proliferative |

| Compound X | IKKβ | 33 nM | Anti-inflammatory |

| Imidazo(1,2-b)pyridazine derivative | Tyk2 JH2 | 268 nM | Immune modulation |

Properties

CAS No. |

1298030-18-8 |

|---|---|

Molecular Formula |

C19H23N5O2 |

Molecular Weight |

353.4 g/mol |

IUPAC Name |

4-[3-[6-(2-methoxyethyl)pyridin-3-yl]-2-methylimidazo[1,2-b]pyridazin-8-yl]morpholine |

InChI |

InChI=1S/C19H23N5O2/c1-14-18(15-3-4-16(20-13-15)6-10-25-2)24-19(22-14)17(5-7-21-24)23-8-11-26-12-9-23/h3-5,7,13H,6,8-12H2,1-2H3 |

InChI Key |

BPLVDYJDAVYLRQ-UHFFFAOYSA-N |

SMILES |

CC1=C(N2C(=N1)C(=CC=N2)N3CCOCC3)C4=CN=C(C=C4)CCOC |

Canonical SMILES |

CC1=C(N2C(=N1)C(=CC=N2)N3CCOCC3)C4=CN=C(C=C4)CCOC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

JNJ 42396302; JNJ42396302; JNJ-42396302 . |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.